ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate
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Overview
Description
Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro-substituted indole ring, a cyano group, and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Formation of the Ester: The 4-chloroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form ethyl 3-(4-chloro-1H-indol-3-yl)acetate.
Introduction of the Cyano Group: The ester is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide in the presence of a phase transfer catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of ethyl 3-(1H-indol-3-yl)-3-aminopropanoate.
Substitution: Formation of ethyl 3-(substituted indol-3-yl)-3-cyanopropanoate derivatives.
Scientific Research Applications
Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is a valuable building block in organic synthesis for the development of complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The chloro and cyano groups can enhance the binding affinity and specificity of the compound to its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroindole-3-acetic acid: Another indole derivative with a chloro substituent, used as a plant growth regulator.
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate:
Uniqueness
Ethyl 3-(4-chloro-1H-indol-3-yl)-3-cyanopropanoate is unique due to the presence of both a cyano group and an ester functional group, which provide versatility in chemical modifications and potential biological activities. The chloro substituent on the indole ring also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
82789-68-2 |
---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.7 |
Purity |
95 |
Origin of Product |
United States |
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